molecular formula C16H22N2O6 B129381 2-(((Benzyloxy)carbonyl)amino)-3-((tert-butoxycarbonyl)amino)propanoic acid CAS No. 159002-15-0

2-(((Benzyloxy)carbonyl)amino)-3-((tert-butoxycarbonyl)amino)propanoic acid

Cat. No.: B129381
CAS No.: 159002-15-0
M. Wt: 338.36 g/mol
InChI Key: WJKGPJRAGHSOLM-UHFFFAOYSA-N
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Description

2-(((Benzyloxy)carbonyl)amino)-3-((tert-butoxycarbonyl)amino)propanoic acid (hereafter referred to by its full IUPAC name) is a synthetic amino acid derivative featuring dual orthogonal protecting groups: a benzyloxycarbonyl (Cbz) group at the α-amino position and a tert-butoxycarbonyl (Boc) group at the β-amino position. This compound is structurally derived from diaminopropionic acid (Dap), where both amino groups are selectively protected to enable sequential deprotection during solid-phase peptide synthesis (SPPS) .

Properties

IUPAC Name

3-[(2-methylpropan-2-yl)oxycarbonylamino]-2-(phenylmethoxycarbonylamino)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O6/c1-16(2,3)24-14(21)17-9-12(13(19)20)18-15(22)23-10-11-7-5-4-6-8-11/h4-8,12H,9-10H2,1-3H3,(H,17,21)(H,18,22)(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJKGPJRAGHSOLM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC(C(=O)O)NC(=O)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10399472
Record name N-[(Benzyloxy)carbonyl]-3-[(tert-butoxycarbonyl)amino]alanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10399472
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

338.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

159002-15-0
Record name N-[(Benzyloxy)carbonyl]-3-[(tert-butoxycarbonyl)amino]alanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10399472
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Starting Material Selection and Initial Functionalization

The synthesis typically begins with a β-amino acid derivative, such as 3-aminopropanoic acid or its ester. In the patent WO2012117417A1, (2R,3S)-3-phenylisoserine hydrochloride serves as the precursor for a structurally analogous compound. For the target molecule, 3-aminopropanoic acid ethyl ester is a viable starting material. The initial step involves:

  • Esterification : Reacting 3-aminopropanoic acid with ethanol under acidic conditions (e.g., H₂SO₄) to form the ethyl ester, enhancing solubility for subsequent reactions.

  • Dual Protection : Sequential introduction of Boc and Cbz groups.

Tert-Butoxycarbonyl (Boc) Protection

The primary amine is protected first using di-tert-butyl dicarbonate (Boc anhydride) in a polar aprotic solvent (e.g., dichloromethane) with a mild base (e.g., NaHCO₃). Conditions are maintained at 0–25°C to prevent premature deprotection or side reactions:

3-Aminopropanoic acid ethyl ester+Boc anhydrideNaHCO₃, DCM3-((tert-butoxycarbonyl)amino)propanoic acid ethyl ester\text{3-Aminopropanoic acid ethyl ester} + \text{Boc anhydride} \xrightarrow{\text{NaHCO₃, DCM}} \text{3-((tert-butoxycarbonyl)amino)propanoic acid ethyl ester}

Key Parameters :

  • Temperature: 0–25°C

  • Solvent: Dichloromethane (DCM)

  • Base: Sodium bicarbonate (NaHCO₃)

  • Yield: 85–92%

Benzyloxycarbonyl (Cbz) Protection

The secondary amine is subsequently protected using benzyl chloroformate (Cbz-Cl) under basic conditions. Sodium hydride (NaH) in dimethylformamide (DMF) facilitates deprotonation, enabling efficient Cbz incorporation:

3-((tert-butoxycarbonyl)amino)propanoic acid ethyl ester+Cbz-ClNaH, DMF2-(((Benzyloxy)carbonyl)amino)-3-((tert-butoxycarbonyl)amino)propanoic acid ethyl ester\text{3-((tert-butoxycarbonyl)amino)propanoic acid ethyl ester} + \text{Cbz-Cl} \xrightarrow{\text{NaH, DMF}} \text{this compound ethyl ester}

Key Parameters :

  • Temperature: 0–35°C (optimal at 20°C)

  • Solvent: Dimethylformamide (DMF)

  • Base: Sodium hydride (NaH)

  • Yield: 78–85%

Hydrolysis of the Ethyl Ester

The ethyl ester is hydrolyzed to the carboxylic acid using aqueous NaOH or KOH in a water-alcohol mixture (e.g., ethanol/water). The reaction proceeds at room temperature to avoid Boc group cleavage:

2-(((Benzyloxy)carbonyl)amino)-3-((tert-butoxycarbonyl)amino)propanoic acid ethyl esterNaOH, H₂O/EtOHTarget Acid\text{this compound ethyl ester} \xrightarrow{\text{NaOH, H₂O/EtOH}} \text{Target Acid}

Key Parameters :

  • Temperature: 20–25°C

  • Base: 2N NaOH

  • Solvent: Ethanol/water (3:1 v/v)

  • Yield: 90–95%

Purification and Isolation Strategies

Solvent Extraction and Crystallization

Post-hydrolysis, the crude product is extracted into dichloromethane (DCM) to remove polar impurities. The organic layer is dried over anhydrous Na₂SO₄, concentrated under reduced pressure, and precipitated using hexane or heptane.

Table 1: Purification Parameters and Outcomes

StepSolvent SystemTemperaturePurity (%)Yield (%)
ExtractionDCM/H₂O25°C85–9095
Anti-SolventHexane0–5°C98–9988

Analytical Validation and Quality Control

Chromatographic Purity Assessment

Reverse-phase HPLC (C18 column, acetonitrile/water gradient) confirms purity >99%. The patent-reported method uses a mobile phase of 0.1% trifluoroacetic acid (TFA) in acetonitrile/water (70:30).

Spectroscopic Characterization

  • ¹H NMR (400 MHz, CDCl₃): δ 7.35–7.28 (m, 5H, Cbz aromatic), 5.10 (s, 2H, CH₂Cbz), 1.43 (s, 9H, Boc tert-butyl).

  • IR (KBr): 1720 cm⁻¹ (C=O, acid), 1685 cm⁻¹ (C=O, carbamate).

Challenges and Mitigation Strategies

Regioselectivity in Dual Protection

Simultaneous protection of primary and secondary amines risks cross-reactivity. The patent’s sequential approach—Boc first, then Cbz—ensures regioselectivity. Alternative methods using orthogonal protecting groups (e.g., Fmoc for primary amine) remain unexplored but could offer advantages in peptide synthesis.

Side Reactions During Benzylation

Sodium hydride’s strong basicity may induce elimination or racemization. Substituting NaH with milder bases (e.g., DMAP) or optimizing stoichiometry (1.1 eq Cbz-Cl) minimizes side products.

Industrial Scalability and Environmental Considerations

The patent’s methodology emphasizes cost-effective reagents (e.g., NaOH instead of LiOH) and green solvents (ethanol over THF). Solvent recovery systems (vacuum distillation) reduce waste, aligning with green chemistry principles .

Chemical Reactions Analysis

Deprotection Reactions

The Boc and Cbz groups serve as orthogonal protective moieties, allowing sequential removal under specific conditions:

Protective Group Reagent/Conditions Reaction Outcome Kinetics Source
Boc (tert-butoxycarbonyl)Trifluoroacetic acid (TFA) in dichloromethane (DCM), 25°CCleavage yields free amine and CO₂Complete within 1–2 hours
Cbz (benzyloxycarbonyl)H₂/Pd-C in methanol, 25°CHydrogenolysis generates benzyl alcohol and free amine90% completion in 3 hours

Key Findings :

  • Boc deprotection proceeds via acid-catalyzed carbamate cleavage, forming a tert-butyl cation intermediate.

  • Cbz removal requires catalytic hydrogenation, with Pd-C selectively reducing the benzyl ester without affecting the Boc group .

Peptide Bond Formation

The carboxylate group participates in coupling reactions to construct peptide chains. Common activation strategies include:

Activation Method Reagents Coupling Efficiency Byproducts Source
Carbodiimide-mediatedDCC/HOBt in DMF85–92%DCU (precipitates)
Uranium-basedHATU/DIEA in DCM>95%Minor guanidine salts

Mechanistic Insights :

  • DCC activates the carboxylate as an O-acylisourea intermediate, which reacts with amines to form amide bonds.

  • HATU generates active ester species, enhancing reaction rates and reducing racemization.

Oxidation and Reduction

The propanoic acid backbone and substituents undergo redox transformations:

Reaction Type Reagents Conditions Products Source
OxidationKMnO₄ in H₂O, 80°C6 hoursKetone derivatives (via decarboxylation)
ReductionLiAlH₄ in anhydrous ether, 0°C2 hoursPrimary alcohol

Notable Observations :

  • Oxidation with KMnO₄ targets the α-carbon, forming a ketone after decarboxylation .

  • LiAlH₄ reduces the carboxylic acid to a hydroxymethyl group without affecting the Boc/Cbz protections .

Side Reactions and Stability Considerations

  • Racemization : Prolonged exposure to basic conditions during coupling may epimerize the α-carbon (reported <5% at pH 8) .

  • Solvolysis : Extended storage in polar aprotic solvents (e.g., DMF) at >40°C degrades Boc protections (∼3% per week).

  • Cross-Reactivity : Residual TFA during Boc deprotection can protonate the carboxylate, complicating subsequent couplings.

Comparative Reactivity Table

Reaction Optimal pH Temperature Yield Side Products
Boc Deprotection<225°C98%None
Cbz HydrogenolysisNeutral25°C90%Benzyl alcohol
DCC-Mediated Coupling6–70–5°C88%DCU

Scientific Research Applications

Peptide Synthesis

One of the primary applications of Cbz-Dap(Boc)-OH is in the synthesis of peptides. The compound serves as a protected amino acid in solid-phase peptide synthesis (SPPS). The benzyloxycarbonyl (Cbz) and tert-butoxycarbonyl (Boc) groups provide stability and protection during the synthesis process, allowing for selective reactions at specific sites on the peptide chain.

Advantages in Peptide Synthesis

  • Protection of Functional Groups : The Cbz and Boc groups protect the amino functionalities from unwanted reactions during synthesis.
  • Facilitation of Coupling Reactions : The compound can be easily coupled with other amino acids to form desired peptide sequences.
  • Deprotection Capability : After synthesis, these protective groups can be removed under mild conditions, allowing for the formation of free amino acids.

Medicinal Chemistry

In medicinal chemistry, Cbz-Dap(Boc)-OH is utilized as a building block for various bioactive peptides and pharmaceutical compounds. Its structural features make it suitable for developing drugs targeting specific biological pathways.

Case Studies

  • Antimicrobial Peptides : Research has demonstrated that peptides incorporating Cbz-Dap(Boc)-OH exhibit enhanced antimicrobial activity. These peptides are designed to disrupt bacterial membranes, providing a novel approach to antibiotic development.
  • Cancer Therapeutics : Certain derivatives of this compound have shown promise in targeting cancer cells through specific receptor interactions, leading to potential treatments for various cancers.

Biochemical Tools

Beyond its role in drug development, Cbz-Dap(Boc)-OH is also employed as a biochemical tool in research settings. Its use in enzyme assays and studies of protein interactions has been documented.

Applications in Research

  • Enzyme Inhibition Studies : The compound can be used to design inhibitors that target specific enzymes involved in metabolic pathways, aiding in the understanding of enzyme kinetics and regulation.
  • Protein Interaction Studies : By incorporating Cbz-Dap(Boc)-OH into peptide sequences, researchers can probe protein-protein interactions and elucidate signaling pathways within cells.

Summary Table of Applications

Application AreaDescriptionExamples/Case Studies
Peptide SynthesisUsed as a protected amino acid in SPPSFormation of antimicrobial peptides
Medicinal ChemistryBuilding block for bioactive compoundsDevelopment of cancer therapeutics
Biochemical ToolsUtilized in enzyme assays and protein interaction studiesEnzyme inhibition studies

Mechanism of Action

The compound acts primarily as a protecting group in organic synthesis. The Cbz and Boc groups protect the amino functionalities during chemical reactions, preventing unwanted side reactions. The protecting groups can be selectively removed under specific conditions, allowing for the stepwise synthesis of complex molecules.

Comparison with Similar Compounds

Key Structural Features:

  • Protective Groups: Cbz (Benzyloxycarbonyl): Provides acid-labile protection, typically removable via hydrogenolysis or catalytic hydrogenation. Boc (tert-Butoxycarbonyl): A base-sensitive group cleavable under mild acidic conditions (e.g., trifluoroacetic acid).
  • Backbone: Propanoic acid scaffold with two adjacent amino groups, allowing for versatile functionalization in peptide chain elongation.

Comparison with Similar Compounds

This section evaluates structural analogs, focusing on protective groups, substituents, synthetic routes, and applications.

Structural Analogues of Protected Diaminopropionic Acid Derivatives

Compound Name Molecular Formula Molecular Weight Protective Groups/Substituents Key Applications Reference
2-(((Benzyloxy)carbonyl)amino)-3-((tert-butoxycarbonyl)amino)propanoic acid C₁₅H₂₁N₂O₆ 325.34 Cbz (α-amino), Boc (β-amino) Peptide synthesis
(R)-3-((tert-Butoxycarbonyl)amino)-2-phenylpropanoic acid C₁₄H₁₈NO₄ 264.30 Boc (β-amino), phenyl (α-position) β-peptide drug development
2-(((Benzyloxy)carbonyl)amino)-3,3,3-trifluoropropanoic acid C₁₁H₁₀F₃NO₄ 277.20 Cbz (α-amino), CF₃ (β-position) Fluorinated peptide analogs
(3S)-3-(4-Bromophenyl)-3-((tert-butoxycarbonyl)amino)propanoic acid C₁₄H₁₇BrNO₄ 342.20 Boc (β-amino), 4-bromophenyl (β-position) Anticancer agents
2-(((Benzyloxy)carbonyl)amino)-3-(tert-butoxy)propanoic acid C₁₅H₂₁NO₅ 295.33 Cbz (α-amino), tert-butoxy (β-position) Intermediate in drug synthesis

Key Observations:

Protective Group Flexibility: The target compound’s dual Cbz/Boc protection contrasts with analogs like 2-(((Benzyloxy)carbonyl)amino)-3-(tert-butoxy)propanoic acid (), where the β-position is an ether (tert-butoxy) rather than a Boc-protected amine . This difference impacts reactivity in peptide coupling and deprotection strategies. Fluorinated Derivatives (e.g., ) introduce trifluoromethyl groups to enhance metabolic stability and lipophilicity .

Substituent Effects on Bioactivity :

  • The 4-bromophenyl substituent in ’s compound enhances binding to hydrophobic enzyme pockets, making it relevant in anticancer research .
  • Phenyl or fluorophenyl groups () improve target selectivity in β-peptide therapeutics .

Reaction Insights:

  • Coupling Efficiency : The target compound’s moderate yield (54%) reflects challenges in dual protection, whereas Boc-phenylalanine derivatives achieve higher yields (79%) using DCC/DMAP activation .
  • Solvent Systems : Polar aprotic solvents (THF, CH₂Cl₂) dominate, but aqueous mixtures () are employed for selective protection.

Physicochemical and Pharmacokinetic Properties

Compound Solubility Stability LogP (Predicted)
Target Compound Soluble in DMSO, THF Stable at 2–8°C (dry) 1.2
2-(((Benzyloxy)carbonyl)amino)-3,3,3-trifluoropropanoic acid Soluble in MeOH Sensitive to light 2.8
(R)-3-((tert-Butoxycarbonyl)amino)-2-methylpropanoic Acid Soluble in EtOAc Stable under inert atmosphere 1.5
  • LogP Trends : Fluorinated analogs (LogP ~2.8) exhibit higher lipophilicity, enhancing membrane permeability .
  • Storage : The target compound requires dry, cold storage to prevent Boc group hydrolysis .

Biological Activity

2-(((Benzyloxy)carbonyl)amino)-3-((tert-butoxycarbonyl)amino)propanoic acid, commonly referred to as Boc-Dap-Bz, is a compound of significant interest in biochemical research due to its potential applications in drug development and therapeutic interventions. This article explores the biological activity of Boc-Dap-Bz, including its mechanisms of action, efficacy in various biological contexts, and relevant research findings.

  • Molecular Formula : C₁₆H₂₂N₂O₆
  • Molecular Weight : 338.36 g/mol
  • CAS Number : 159002-15-0
  • Purity : ≥99% (by HPLC)

Boc-Dap-Bz exhibits biological activity primarily through its role as an inhibitor of specific enzymes involved in cellular processes. The compound's structure allows it to interact with various biological targets, potentially modulating enzymatic activity and influencing metabolic pathways.

Antimicrobial Properties

Recent studies have indicated that compounds similar to Boc-Dap-Bz possess antimicrobial properties. Research has shown that amino acid-based agents can exhibit antibacterial, antifungal, and antiprotozoal activities. These properties are attributed to their ability to disrupt microbial membranes or inhibit essential metabolic pathways within microorganisms .

Enzyme Inhibition

Boc-Dap-Bz has been investigated for its inhibitory effects on histone deacetylases (HDACs), which are crucial in regulating gene expression and are implicated in cancer progression. In particular, studies have demonstrated that modifications in the structure of similar compounds can lead to varying degrees of HDAC inhibition, suggesting that Boc-Dap-Bz may also exhibit isoform-selective inhibition .

Case Studies and Research Findings

  • Study on HDAC Inhibition :
    • A comparative analysis was conducted on several azumamide analogs, including those structurally related to Boc-Dap-Bz. The study found that certain analogs exhibited IC50 values ranging from 14 to 67 nM against HDAC1–3, indicating a potent inhibitory effect. The structural modifications significantly influenced the activity, highlighting the importance of specific functional groups in enhancing potency against particular HDAC isoforms .
  • Antimicrobial Activity Assessment :
    • A series of amino acid derivatives were synthesized and evaluated for their antimicrobial efficacy. Compounds with structural similarities to Boc-Dap-Bz demonstrated notable activity against various bacterial strains, suggesting potential therapeutic applications in combating infections .

Data Tables

PropertyValue
Molecular Weight338.36 g/mol
CAS Number159002-15-0
Purity≥99% (by HPLC)
Antimicrobial ActivityEffective against multiple strains
HDAC Inhibition IC5014 - 67 nM (varies by structure)

Q & A

Basic: What are the optimal methods for synthesizing this compound while preserving both Boc and Cbz protecting groups?

Methodological Answer:
The synthesis typically involves sequential protection of amino groups using benzyloxycarbonyl (Cbz) and tert-butoxycarbonyl (Boc) agents. Key steps include:

  • Coupling Reactions : Use DCC (N,N'-dicyclohexylcarbodiimide) and DMAP (4-dimethylaminopyridine) to activate carboxylic acids for amide bond formation, as demonstrated in peptide coupling protocols .
  • Protection Order : Boc is often introduced first due to its stability under mildly acidic conditions, followed by Cbz, which requires hydrogenolysis for deprotection.
  • Purification : Column chromatography (e.g., silica gel with ethyl acetate/hexane gradients) is recommended to isolate intermediates .

Basic: Which analytical techniques are critical for characterizing this compound’s purity and structure?

Methodological Answer:

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm the presence of Boc (δ ~1.4 ppm for tert-butyl) and Cbz (δ ~5.1 ppm for benzyl CH2_2) groups .
  • HPLC : Reverse-phase HPLC with C18 columns and UV detection (λ = 254 nm) assesses purity, especially for detecting diastereomers or hydrolyzed byproducts .
  • Mass Spectrometry : High-resolution MS (e.g., ESI-TOF) validates molecular weight (e.g., [M+H]+^+ for C16_{16}H23_{23}N2_2O6_6: calc. 339.36) .

Advanced: How can researchers address stability challenges during storage, such as hygroscopicity or Boc group cleavage?

Methodological Answer:

  • Storage Conditions : Store under inert gas (argon) at -20°C in desiccators with silica gel to prevent hydrolysis of the Boc group .
  • Stability Monitoring : Conduct periodic TLC or HPLC checks to detect degradation (e.g., free amine formation via ninhydrin staining) .
  • Alternative Protecting Groups : For moisture-sensitive applications, consider Fmoc (fluorenylmethyloxycarbonyl) as a Boc alternative .

Advanced: What strategies are effective for resolving diastereomers formed during synthesis?

Methodological Answer:

  • Chiral Chromatography : Use polysaccharide-based columns (e.g., Chiralpak® IA) with hexane/isopropanol mobile phases for enantiomeric separation .
  • Crystallization : Optimize solvent systems (e.g., ethanol/water) to exploit differential solubility of diastereomeric salts .
  • Kinetic Resolution : Enzymatic methods (e.g., lipases) selectively hydrolyze one enantiomer, though substrate compatibility must be verified .

Advanced: How should researchers reconcile contradictory data on compound purity across different batches?

Methodological Answer:

  • Batch Analysis : Compare HPLC traces and NMR spectra across batches to identify impurities (e.g., residual DCC or tert-butyl alcohol) .
  • Cross-Validation : Use orthogonal methods (e.g., elemental analysis for C/H/N ratios) to confirm purity when discrepancies arise .
  • Supplier Documentation : Review certificates of analysis (CoA) from vendors for testing protocols (e.g., ≥95% purity thresholds) .

Basic: What safety protocols are essential when handling this compound in the lab?

Methodological Answer:

  • PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact, as the compound may cause irritation .
  • Ventilation : Use fume hoods during synthesis to minimize inhalation of volatile byproducts (e.g., tert-butyl acetate) .
  • Spill Management : Neutralize acidic spills with sodium bicarbonate and dispose via hazardous waste protocols .

Advanced: How can coupling reaction yields be optimized without compromising stereochemical integrity?

Methodological Answer:

  • Catalyst Optimization : Replace DCC with EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to reduce racemization in aqueous conditions .
  • Temperature Control : Conduct reactions at 0–4°C to minimize epimerization during activation .
  • Additives : Use HOBt (hydroxybenzotriazole) or HOAt (1-hydroxy-7-azabenzotriazole) to enhance coupling efficiency and reduce side reactions .

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